1-Hydroxypiperidine-2-carboxylic acid

Übersicht

Beschreibung

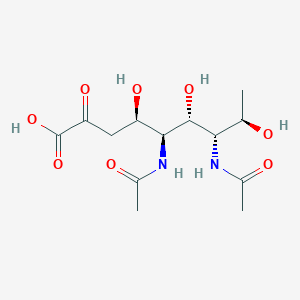

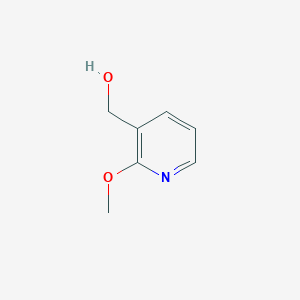

1-Hydroxypiperidine-2-carboxylic acid, also known as N-hydroxypipecolic acid, is an N-hydroxy-alpha-amino-acid resulting from the formal N-hydroxylation of the amino group of piperidine-carboxylic acid (pipecolic acid). It is functionally related to a pipecolic acid . It is a plant metabolite and a systemic acquired resistance (SAR) regulator that can coordinate with the immune signal salicylic acid to establish systemic acquired resistance .

Molecular Structure Analysis

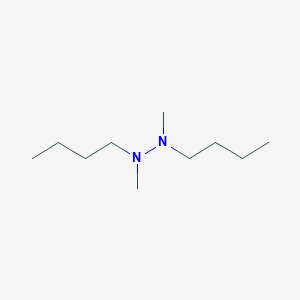

The molecular formula of 1-Hydroxypiperidine-2-carboxylic acid is C6H11NO3. The InChI representation is InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) and the canonical SMILES representation is C1CCN(C(C1)C(=O)O)O .Chemical Reactions Analysis

While specific chemical reactions involving 1-Hydroxypiperidine-2-carboxylic acid are not detailed in the retrieved sources, it’s worth noting that piperidine derivatives, to which this compound belongs, have been the subject of numerous studies. These studies have explored intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

1-Hydroxypiperidine-2-carboxylic acid has a molecular weight of 145.16 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 145.07389321 g/mol. It has a topological polar surface area of 60.8 Ų . Carboxylic acids, including this compound, are known to readily engage in hydrogen bonding with water molecules .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals and Cosmetics : 5-Hydroxypiperidine-2-carboxylic acid, a novel imino acid isolated from Leucaena glauca leaves, has potential applications in pharmaceuticals and cosmetics (Hegarty, 1957).

Stereoselective Synthesis : The stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, enabling the production of trans (3R,4R) isomers, is significant in chemical synthesis (Boev et al., 2015).

Photophysics : The carboxylic group in 3-hydroxy-picolinic acid acts as a proton transmitter, influencing the photophysics of this system, which has implications in material science and photochemistry (Rode & Sobolewski, 2012).

Glycosidase Inhibition : Piperidine-based carbohydrate mimics, combined with 4-hydroxypiperidine-3-carboxylic acid in solid-phase synthesis, show potential as glycosidase inhibitors (Byrgesen et al., 1997).

Insulin-Mimetic Activity : Complex 5, containing 3-hydroxypyridine-2-carboxylic acid, exhibits potent insulin-mimetic activity, inhibiting free fatty acid release from epinephrine-treated rat adipocytes (Nakai et al., 2005).

Chiral Synthesis : The synthesis of new chiral bicyclic 3-hydroxypiperidines from industrial waste material (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid demonstrates the potential for sustainable and green chemistry applications (Wilken et al., 1997).

Enzymatic Methods : The enzymatic preparation of enantiomerically pure 2-hydroxy carboxylic acids highlights their use as building blocks and chiral resolving reagents in organic synthesis (Chen et al., 2015).

Antioxidant Potential in Biomedical Studies : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid show promise for biomedical studies using magnetic-resonance imaging (MRI) due to their antioxidant potential (Yushkova et al., 2013).

Synthesis of Pipecolic Acid Derivatives : The stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives is enabled by the vinylfluoro group acting as an acetonyl cation equivalent (Purkayastha et al., 2010).

Biocatalytic Synthesis : The alpha oxidase of peas catalyzes the enantioselective synthesis of optically pure 2-hydroxy acids, offering new possibilities for organic compounds and pharmaceutical applications (Adam et al., 1998).

Antimetastatic Activity : L-iduronic acid-type 1-N-iminosugars, effective in inhibiting pulmonary metastasis in mice, highlight the therapeutic potential of derivatives in treating cancer (Nishimura et al., 1997).

Zukünftige Richtungen

Piperidines, including 1-Hydroxypiperidine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWARTPIJFHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxypiperidine-2-carboxylic acid | |

CAS RN |

35285-20-2 | |

| Record name | NSC109552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)

![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)

![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)